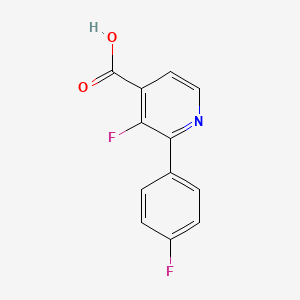

3-Fluoro-2-(4-fluorophenyl)isonicotinic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Fluor-2-(4-Fluorphenyl)isonicotinsäure umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Fluorierung von Isonicotinsäure, um das Fluoratom an der 3-Position einzuführen. Dies kann unter kontrollierten Bedingungen mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) erreicht werden.

Als nächstes wird die 4-Fluorphenylgruppe durch eine Kupplungsreaktion eingeführt. Dies kann durch Suzuki-Miyaura-Kupplung erfolgen, bei der 3-Fluoroisonicotinsäure mit 4-Fluorphenylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) umgesetzt wird.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von 3-Fluor-2-(4-Fluorphenyl)isonicotinsäure ähnliche Synthesewege umfassen, die jedoch für den großtechnischen Betrieb optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und Ausbeuten sowie die Implementierung effizienter Reinigungsverfahren wie Kristallisation oder Chromatographie.

Eigenschaften

Molekularformel |

C12H7F2NO2 |

|---|---|

Molekulargewicht |

235.19 g/mol |

IUPAC-Name |

3-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-10(14)9(12(16)17)5-6-15-11/h1-6H,(H,16,17) |

InChI-Schlüssel |

BZHHOPDVSPGHHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(4-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the fluorination of isonicotinic acid to introduce the fluorine atom at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Next, the 4-fluorophenyl group is introduced through a coupling reaction. This can be done using Suzuki-Miyaura coupling, where 3-fluoroisonicotinic acid is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of efficient purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluor-2-(4-Fluorphenyl)isonicotinsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.

Substitution: Die Fluoratome können durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Aldehyde erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer großen Bandbreite an Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H9F2N1O2

- IUPAC Name : 3-Fluoro-2-(4-fluorophenyl)isonicotinic acid

- Molecular Weight : 251.22 g/mol

The compound features a fluorinated isonicotinic acid structure, which enhances its biological activity and stability. The presence of fluorine atoms often contributes to increased lipophilicity and metabolic stability, making it a valuable candidate in drug development.

Medicinal Chemistry

This compound has shown potential as a scaffold for the development of novel pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic profiles.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in vitro against breast and colon cancer cell lines. Research indicates that it can induce apoptosis at concentrations between 10 µM and 50 µM. The mechanism involves the activation of caspase pathways and modulation of key signaling proteins involved in cell growth.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress responses, leading to increased cellular stress and potential therapeutic effects against cancer cells.

- Cell Signaling Modulation : It can modulate cell signaling pathways related to stress responses, impacting gene expression patterns associated with antioxidant defenses.

Material Science

In addition to its biological applications, this compound may have implications in the development of advanced materials. Its unique chemical properties make it suitable for use in creating functionalized polymers or coatings that require specific chemical interactions or stability under varying environmental conditions.

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains, including Gram-positive bacteria. The results demonstrated its effectiveness as an antimicrobial agent, particularly highlighting its MIC against Staphylococcus aureus at 32 µg/mL.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that the compound induces significant cell death through apoptotic pathways. The study found that exposure to concentrations ranging from 10 µM to 50 µM over a period of 48 hours led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, indicating its potential as an anticancer therapeutic agent.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with molecular targets, which can vary depending on its application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research and can include enzymes involved in metabolic processes or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isonicotinsäure: Die Stammverbindung ohne Fluorsubstitutionen.

3-Fluoroisonicotinsäure: Ein Derivat mit einem einzigen Fluoratom an der 3-Position.

4-Fluorphenylisonicotinsäure: Ein Derivat mit einem Fluoratom am Phenylring.

Einzigartigkeit

3-Fluor-2-(4-Fluorphenyl)isonicotinsäure ist aufgrund des Vorhandenseins von zwei Fluoratomen einzigartig, die ihre chemischen und biologischen Eigenschaften im Vergleich zu ihren nicht fluorierten oder monofluorierten Gegenstücken deutlich verändern können. Die doppelte Fluorierung kann ihre Stabilität, Lipophilie und Bindungsinteraktionen verbessern, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.

Biologische Aktivität

3-Fluoro-2-(4-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and microbial resistance. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Antimicrobial Activity

Research has indicated that isonicotinic acid derivatives exhibit significant antimicrobial properties. In studies involving various strains of bacteria, compounds similar to this compound demonstrated:

- Inhibition against Mycobacterium tuberculosis : Compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.91 µM against both sensitive and resistant strains of M. tuberculosis .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various assays measuring reactive oxygen species (ROS) inhibition. For instance:

- ROS Inhibition : Compounds derived from isonicotinic acid exhibited IC50 values indicating their effectiveness in reducing inflammation-related oxidative stress . A compound structurally related to this compound showed an IC50 value of 12.3 µg/mL for ROS inhibition, suggesting a strong anti-inflammatory potential.

Study on Antitubercular Activity

A study evaluated the antitubercular activity of several isonicotinic acid derivatives, including those with fluorinated phenyl groups. The findings revealed that these derivatives exhibited enhanced activity against M. tuberculosis, with some compounds achieving MIC values significantly lower than traditional treatments .

Cytotoxicity Assessment

Cytotoxicity assays performed on various cell lines indicated that while some derivatives were effective against bacterial strains, they maintained low cytotoxic effects on human cells. For example, compounds with similar structures showed IC50 values greater than 30 µM against the 3T3 mouse fibroblast cell line, indicating a favorable safety profile .

Data Table

| Compound Name | MIC (µM) | IC50 ROS Inhibition (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | 0.025 | 12.3 | >30 |

| Isoniazid | 0.91 | - | 28.5 |

| Phenylisoxazole-Isonicotinylhydrazone Derivative | 0.34-0.41 | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.